

An In-depth Technical Guide to p-Bromobenzoylacetoneitrile (CAS 4592-94-3)

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-3-oxopropanenitrile

Cat. No.: B1269170

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromobenzoylacetoneitrile, with the CAS number 4592-94-3, is a halogenated β -ketonitrile that serves as a versatile intermediate in organic synthesis.^{[1][2]} Its structure, featuring a p-bromophenyl ketone and a nitrile group separated by a methylene bridge, imparts a unique reactivity profile, making it a valuable building block for the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of p-Bromobenzoylacetoneitrile, with a focus on data-driven insights and detailed experimental methodologies.

Chemical and Physical Properties

The fundamental properties of p-Bromobenzoylacetoneitrile are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General Properties of p-Bromobenzoylacetoneitrile

Property	Value	Reference(s)
CAS Number	4592-94-3	[2]
Molecular Formula	C ₉ H ₆ BrNO	[2]
Molecular Weight	224.05 g/mol	[2]
IUPAC Name	3-(4-bromophenyl)-3-oxopropanenitrile	[2]
Synonyms	(4-Bromobenzoyl)acetonitrile, 4-Bromo- β -oxo- benzenepropanenitrile	[2]
Appearance	White to tan solid/powder	[2]

Table 2: Physical and Spectroscopic Data of p-Bromobenzoylacetonitrile

Property	Value	Reference(s)
Melting Point	161-163 °C	[2]
Boiling Point	370 °C at 760 mmHg	[2]
Density	1.523 g/cm ³	[2]
Solubility	Information not widely available	
¹ H NMR	Data not readily available in literature	
¹³ C NMR	Data not readily available in literature	
IR Spectrum	Data not readily available in literature	
Mass Spectrum	Data not readily available in literature	

Synthesis of p-Bromobenzoylacetonitrile

The synthesis of p-Bromobenzoylacetonitrile, as a β -ketonitrile, can be achieved through the condensation of an appropriate ester with acetonitrile. A general and adaptable experimental protocol is provided below.

Experimental Protocol: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile

This protocol is based on the general synthesis of β -ketonitriles via the condensation of a methyl ester with acetonitrile using a strong base.

Materials:

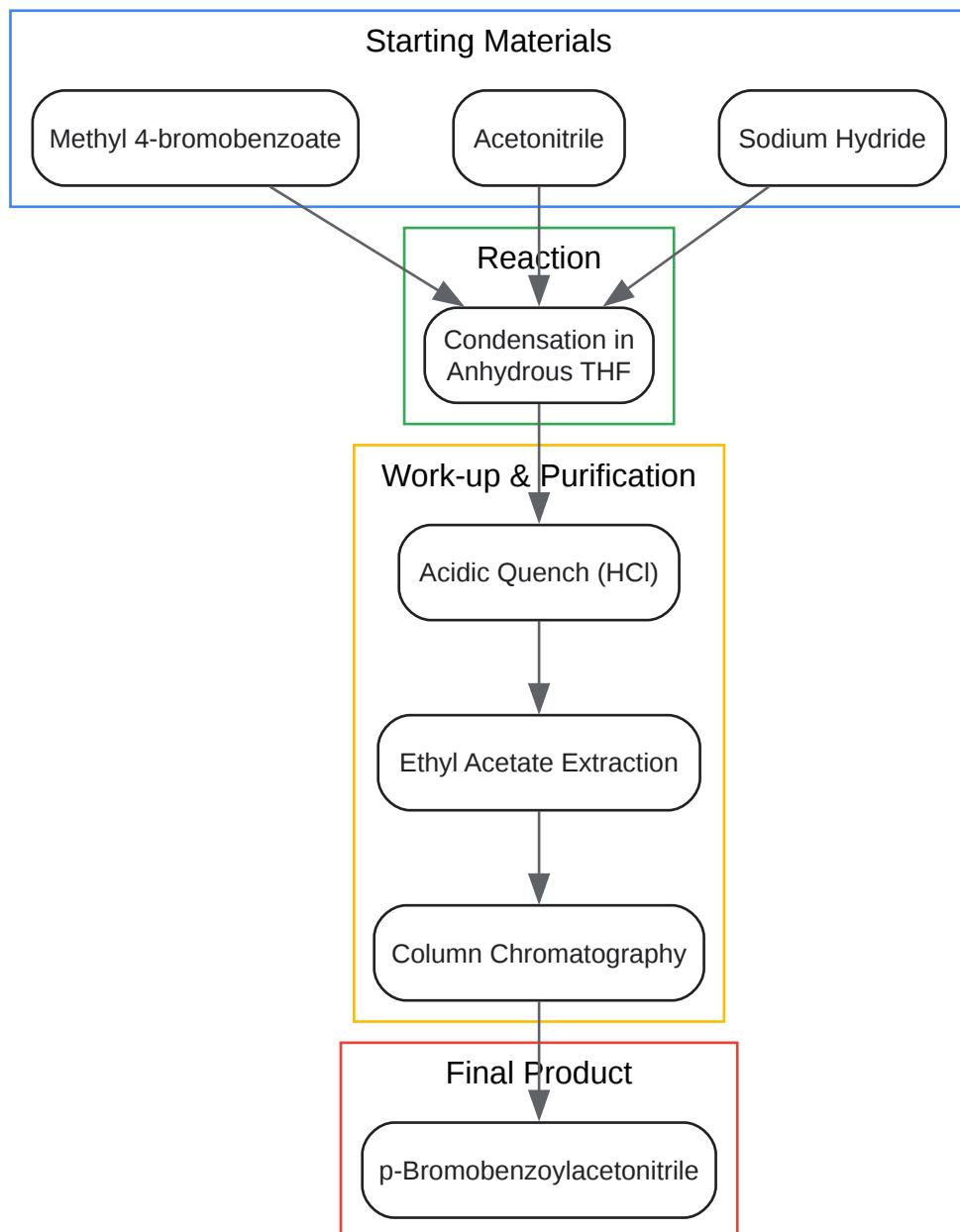
- Methyl 4-bromobenzoate
- Anhydrous acetonitrile
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flushed with dry nitrogen.
- **Base Suspension:** Sodium hydride (1.2 equivalents) is carefully washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF.

- Acetonitrile Addition: Anhydrous acetonitrile (5-10 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C. The mixture is stirred at this temperature for 30 minutes.
- Ester Addition: A solution of methyl 4-bromobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
- Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: After completion, the reaction mixture is cooled to 0 °C and carefully quenched by the dropwise addition of 1 M HCl until the pH is neutral.
- Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **3-(4-bromophenyl)-3-oxopropanenitrile**.

Synthesis Workflow for p-Bromobenzoylacetonitrile

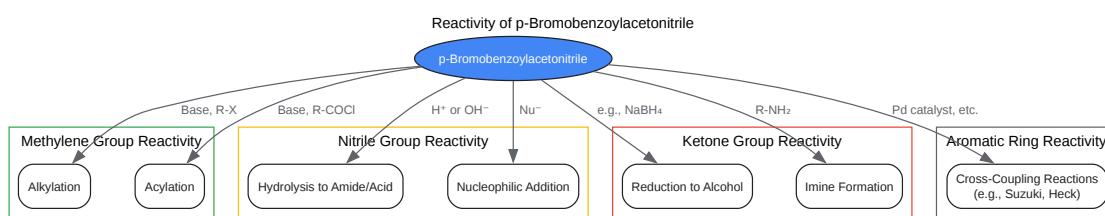
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Synthesis Workflow for p-Bromobenzoylacetonitrile

Reactivity and Chemical Transformations

The reactivity of p-Bromobenzoylacetoneitrile is primarily dictated by the presence of the ketone and nitrile functional groups, as well as the activated methylene bridge.

1. Reactivity of the Methylene Group: The protons on the carbon atom situated between the carbonyl and nitrile groups are acidic and can be readily removed by a base. The resulting carbanion is a potent nucleophile that can participate in a variety of alkylation and acylation reactions.
2. Reactions of the Nitrile Group: The nitrile group can undergo nucleophilic addition and hydrolysis. Under acidic or basic conditions, it can be hydrolyzed to the corresponding amide and subsequently to a carboxylic acid.
3. Reactions of the Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or conversion to an imine.
4. Aromatic Substitution: The bromine atom on the phenyl ring can be displaced through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the para position.



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Reactivity of p-Bromobenzoylacetoneitrile

Biological Activity and Drug Development Potential

Currently, there is a lack of publicly available scientific literature detailing the specific biological activity, mechanism of action, or signaling pathway involvement of p-Bromobenzoylacetoneitrile. However, the structural motifs present in this molecule are found in compounds with known biological activities, suggesting potential avenues for future research.

Derivatives of a structurally similar compound, 3-(4-halophenyl)-3-oxopropanal, have been synthesized and evaluated for their in vitro antibacterial activities against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli* and *Pseudomonas aeruginosa*) bacteria.^[1] Certain derivatives showed moderate to potent antibacterial activities, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA).^[1] This suggests that the p-bromobenzoyl moiety could be a pharmacophore for antibacterial agents.

The nitrile group is also a common functional group in many approved drugs and is often used as a bioisostere for other functional groups. Its presence in a molecule can influence metabolic stability and binding interactions with biological targets.

Given the versatile reactivity of p-Bromobenzoylacetoneitrile, it can serve as a starting material for the synthesis of a library of diverse compounds for screening in various biological assays. Future research could focus on synthesizing derivatives and evaluating their potential as anticancer, anti-inflammatory, or antimicrobial agents.

Conclusion

p-Bromobenzoylacetoneitrile is a valuable and versatile building block in synthetic organic chemistry. Its well-defined chemical and physical properties, coupled with its diverse reactivity, make it an attractive starting material for the synthesis of complex molecules and potential drug candidates. While direct biological data for this specific compound is currently limited, the known activities of structurally related compounds highlight its potential as a scaffold for the development of new therapeutic agents. Further investigation into the biological effects of p-Bromobenzoylacetoneitrile and its derivatives is warranted and could lead to the discovery of novel bioactive compounds.

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References

- 1. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (4-Bromobenzoyl)acetonitrile | C9H6BrNO | CID 770312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to p-Bromobenzoylacetonitrile (CAS 4592-94-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269170#p-bromobenzoylacetonitrile-cas-4592-94-3>]

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